molecular formula C16H10ClNO3 B1351946 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 669739-31-5

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1351946
CAS RN: 669739-31-5
M. Wt: 299.71 g/mol
InChI Key: LPDRLEUXWCWYNY-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 669739-31-5. It has a molecular weight of 299.71 . The IUPAC name for this compound is 8-chloro-2-(3-hydroxyphenyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline compounds, including this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H10ClNO3/c17-13-6-2-5-11-12 (16 (20)21)8-14 (18-15 (11)13)9-3-1-4-10 (19)7-9/h1-8,19H, (H,20,21) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Analytical Applications

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives, such as quinoxaline-2-carboxylic acid, have been studied for their utility as analytical reagents. The solubility products of metal salts formed with these compounds, along with optimal pH ranges for precipitation, highlight their potential in the gravimetric determination of metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). This showcases their importance in analytical chemistry for metal ion detection and quantification Dutt, Sanayal, & Nag, 1968.

Photophysical Properties for Fluorophore Design

The compound's framework has inspired the synthesis of azole-quinoline-based fluorophores, indicating its significant role in designing new materials for fluorescence spectroscopy. These derivatives exhibit dual emissions and a large Stokes shift, making them suitable for studying solvent polarity and for applications in biochemistry and medicine as sensitive and selective probes Padalkar & Sekar, 2014.

Chelating Ion Exchangers

Derivatives of this compound, specifically those substituted on the quinoline ring, have been integrated into styrene-divinylbenzene polymers to create chelating ion exchangers. These materials demonstrate a high selectivity for metal ions, particularly cadmium, from aqueous solutions, highlighting their potential in environmental remediation and selective metal recovery Moberg et al., 1990.

Synthetic Intermediates for Antitumoral Compounds

Quinoline-2-carboxylic acid derivatives, including those similar to this compound, cap the N-terminal of natural cyclic peptides with antitumoral activity. Their synthesis provides a convenient route for producing potential antitumoral agents, showing the compound's value in medicinal chemistry Riego et al., 2005.

properties

IUPAC Name

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDRLEUXWCWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405473
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669739-31-5
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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